2,3-Dimethylpyrido[2,3-b]pyrazine
Overview
Description
“2,3-Dimethylpyrido[2,3-b]pyrazine” is a heterocyclic organic compound . It has a molecular formula of C9H9N3 and an average mass of 159.188 Da .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also executed to obtain spectroscopic and electronic properties .Molecular Structure Analysis
The molecular structure of “this compound” was analyzed using various techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of pyrido[2,3-b]pyrazine derivatives were studied using various techniques . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses of molecules were accomplished .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” were analyzed . Information like chemical properties, melting point, boiling point, density, molecular formula, molecular weight, and physical properties were obtained .Scientific Research Applications
Applications in Organic Electronics : A significant application of 2,3-Dimethylpyrido[2,3-b]pyrazine is in the development of materials for organic light-emitting diodes (OLEDs). Researchers have synthesized a tailor-made fluorescent core based on pyrido[2,3-b]pyrazine, which is capable of emitting a full range of colors from blue to red. This development is crucial for creating cost-effective, high-performance multicolor display applications. The two thermally activated delayed fluorescence (TADF) molecules obtained from this compound exhibit yellow and orange emissions, with high external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively. This indicates a promising avenue for the development of efficient and versatile OLED materials.
Medicinal Chemistry and Drug Synthesis : In the realm of medicinal chemistry, this compound derivatives have been explored for various biomedical applications. For instance, they have been utilized in the synthesis of compounds with potential antioxidant and anticancer properties. The synthesis process often involves complex chemical reactions and can yield products with significant biological activity. For example, substituted oxadiazol-pyrazine derivatives synthesized using this compound have been recognized for their antioxidant and anticancer properties. These derivatives have been synthesized through various methods, including reactions involving ethylnylaniline and sodium hydride in dimethylformamide, leading to products with yields ranging from low to excellent.
Safety and Hazards
Future Directions
The pyrido[2,3-b]pyrazin based heterocyclic compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . These compounds are utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This suggests potential future directions in these areas.
Mechanism of Action
Target of Action
2,3-Dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that has been shown to exhibit a wide range of biological applications .
Mode of Action
For instance, inhibition of PI3K isozymes can disrupt signal transduction pathways, affecting cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. Inhibition of PI3K isozymes can affect multiple signaling pathways, including those involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits PI3K isozymes, it could lead to reduced cell growth and proliferation . The compound has also been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .
Biochemical Analysis
Biochemical Properties
2,3-Dimethylpyrido[2,3-b]pyrazine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit remarkable contributions towards nonlinear optical (NLO) technological applications . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly defined in the literature.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly understood. It is known that pyrazine derivatives can act as kinase inhibitors
Properties
IUPAC Name |
2,3-dimethylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSBLMVKFMRPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291145 | |
Record name | 2,3-dimethylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-32-7 | |
Record name | 2,3-Dimethylpyrido[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7154-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73507 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000736808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dimethylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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